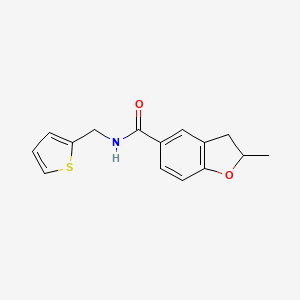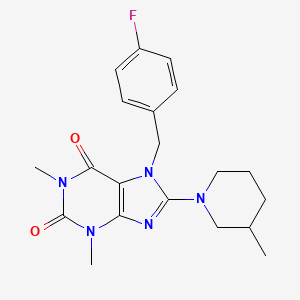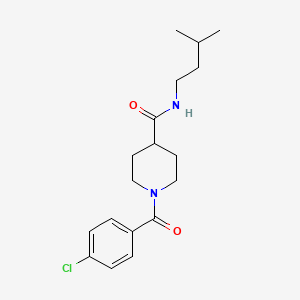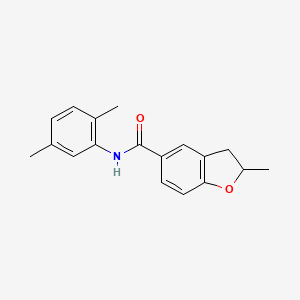
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole, also known as CMT-3, is a tetrazole-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and cancer progression. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and inflammation.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. MMPs are known to be overexpressed in many types of cancer, and their activity is associated with tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing the invasiveness of cancer cells. This makes this compound a potential candidate for the development of novel anti-cancer therapies.
In addition to its potential applications in cancer research, this compound has also been studied for its anti-inflammatory and anti-angiogenic properties. MMPs are involved in the inflammatory response and angiogenesis, and this compound has been shown to inhibit both of these processes. This makes this compound a potential candidate for the development of novel therapies for inflammatory diseases and angiogenesis-related disorders.
Mécanisme D'action
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole is a potent inhibitor of MMPs, which are zinc-dependent endopeptidases that degrade extracellular matrix proteins. MMPs are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and cancer progression. This compound inhibits MMPs by binding to their active site and preventing the cleavage of extracellular matrix proteins. This leads to a reduction in the invasiveness of cancer cells and a decrease in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has also been shown to inhibit the activity of other enzymes, such as phospholipase A2 and cyclooxygenase-2. This makes this compound a potential candidate for the development of novel anti-inflammatory therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole for lab experiments is its potency as an MMP inhibitor. This compound has been shown to be a more potent MMP inhibitor than other tetrazole-based compounds, such as marimastat and prinomastat. This makes this compound a valuable tool for studying the role of MMPs in various physiological processes.
One of the limitations of this compound for lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for in vitro experiments. However, this limitation can be overcome by using organic solvents or by modifying the chemical structure of this compound to improve its solubility.
Orientations Futures
There are several future directions for the study of 1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole. One potential direction is the development of novel anti-cancer therapies based on this compound. MMP inhibitors have shown promise as anti-cancer agents, and this compound's potency as an MMP inhibitor makes it a potential candidate for further development.
Another potential direction is the study of this compound's anti-inflammatory and anti-angiogenic properties. MMPs are involved in both of these processes, and this compound's ability to inhibit MMPs makes it a potential candidate for the development of novel therapies for inflammatory diseases and angiogenesis-related disorders.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of MMPs that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a valuable tool for studying a wide range of physiological processes. While this compound has some limitations for lab experiments, its potency as an MMP inhibitor and its potential for the development of novel therapies make it an exciting area of research for the future.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c1-9-6-7-10(15)8-13(9)20-14(17-18-19-20)11-4-2-3-5-12(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZXZFMKKXVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427591.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4427606.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4427611.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4427637.png)

![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
amine dihydrochloride](/img/structure/B4427653.png)


![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![N-(2-ethoxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427694.png)